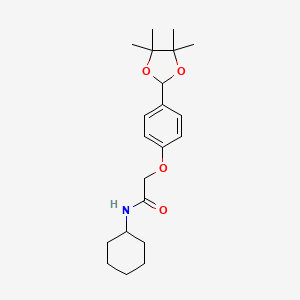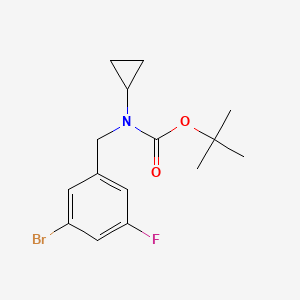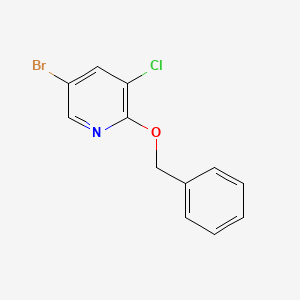![molecular formula C11H14INO B1412490 (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine CAS No. 1604432-37-2](/img/structure/B1412490.png)
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine
Vue d'ensemble
Description
“(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is a chemical compound that contains iodine. It has been mentioned in the context of iodine-containing radio-opaque polyphosphazenes . These are polymers with iodinated side groups that could potentially be used as radio-opaque biomaterials .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been discussed in various studies. For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been highlighted as a versatile method for enantioselective pyrrolidine synthesis . Additionally, proline, a natural amino acid, has been recognized as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .Molecular Structure Analysis
While specific molecular structure analysis of “(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine” is not available, studies have discussed the molecular mechanisms of related pyrrolidine derivatives. For example, the molecular mechanism of P450-catalyzed amination of the pyrrolidine derivative of lidocaine has been studied using multi-scale simulations .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives have been explored in several studies. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides has been used for access to different types of stereochemical patterns in enantioselective pyrrolidine synthesis .Applications De Recherche Scientifique
Pyrrolidine Synthesis and Applications : Pyrrolidines, including compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, are valuable in medicine and industry, for instance as dyes or agrochemical substances. Their synthesis through [3+2] cycloaddition demonstrates their potential in organic chemistry and pharmaceutical applications (Żmigrodzka et al., 2022).
Synthesis of Disubstituted Pyrrolidines : The synthesis of 2,3-disubstituted pyrrolidines, which may include compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, has been explored. These compounds can be precursors to various biologically active structures, highlighting their significance in the synthesis of potential therapeutic agents (Boto et al., 2001).
Catalytic Applications : Derivatives of pyrrolidine, including those structurally related to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine, have been used as catalysts in chemical reactions. These catalysts can achieve high yields and stereoselectivity, making them important in the field of asymmetric synthesis (Singh et al., 2013).
Anticancer Activities : Certain pyrrolidine derivatives have shown potential as anticancer agents. This suggests that (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine and its analogues might have applications in the development of novel cancer therapies (Ramachandran et al., 2012).
Synthesis and Structural Analysis : The synthesis and structural analysis of compounds similar to (2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine have been performed. These studies contribute to our understanding of their molecular properties, which is crucial for their application in various scientific fields (Ulaş, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-[(4-iodophenoxy)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJSRLBAIYUZDK-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4-Iodophenoxy)methyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxide](/img/structure/B1412409.png)



![5-bromo-7-iodo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1412420.png)
![Toluene-4-sulfonic acid 2-(2-{2-[2-(tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethyl ester](/img/structure/B1412421.png)

![4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene](/img/structure/B1412424.png)
![Carbamic acid, N-[1,1-bis(hydroxymethyl)propyl]-, phenylmethyl ester](/img/structure/B1412425.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B1412427.png)


